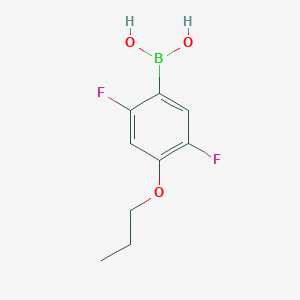

2,5-Difluoro-4-propoxyphenylboronic acid

説明

特性

IUPAC Name |

(2,5-difluoro-4-propoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BF2O3/c1-2-3-15-9-5-7(11)6(10(13)14)4-8(9)12/h4-5,13-14H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQIRUCQCCFOTJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)OCCC)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001241740 | |

| Record name | Boronic acid, B-(2,5-difluoro-4-propoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001241740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096331-99-4 | |

| Record name | Boronic acid, B-(2,5-difluoro-4-propoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096331-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(2,5-difluoro-4-propoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001241740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Transformational Chemistry of 2,5 Difluoro 4 Propoxyphenylboronic Acid

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This palladium-catalyzed process typically involves the reaction of an organoboron compound, such as a boronic acid, with an organic halide or pseudohalide. The reaction is of paramount importance in the synthesis of biaryls, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.

The reactivity of fluorinated arylboronic acids, such as 2,5-difluoro-4-propoxyphenylboronic acid, in these transformations is of significant interest due to the unique electronic properties imparted by the fluorine substituents. These properties can influence the catalytic cycle, affecting reaction rates, catalyst stability, and product distribution.

Substrate Scope and Efficiency with Various Electrophilic Coupling Partners

2,5-Difluoro-4-propoxyphenylboronic acid is a competent coupling partner for a variety of aryl halides and pseudohalides. The reactivity of the aryl halide generally follows the order I > Br > Cl, which is consistent with the relative ease of oxidative addition to the palladium(0) catalyst. Aryl triflates, as pseudohalides, are also effective electrophiles in these coupling reactions.

The electronic nature of the aryl halide plays a crucial role in the reaction's success. Electron-withdrawing groups on the aryl halide typically enhance the rate of oxidative addition, leading to higher yields and shorter reaction times. Conversely, electron-donating groups can retard the reaction rate.

Table 1: Representative Suzuki-Miyaura Couplings of 2,5-Difluoro-4-propoxyphenylboronic Acid with Aryl Halides and Pseudohalides

| Entry | Aryl Halide/Pseudohalide | Catalyst System | Base | Solvent | Yield (%) |

| 1 | 4-Iodoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | High |

| 2 | 4-Bromobenzonitrile | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | High |

| 3 | 4-Chlorotoluene | Pd₂(dba)₃ / SPhos | K₃PO₄ | t-BuOH | Moderate to High |

| 4 | Phenyl triflate | Pd(OAc)₂ / PCy₃ | K₃PO₄ | THF | High |

Note: This table is illustrative and based on general principles of Suzuki-Miyaura reactions. Specific yields for the coupling of 2,5-Difluoro-4-propoxyphenylboronic acid would require dedicated experimental data.

The scope of the Suzuki-Miyaura coupling with 2,5-difluoro-4-propoxyphenylboronic acid extends to vinyl and alkynyl halides, providing access to substituted styrenes and aryl alkynes, respectively. These reactions are valuable for the synthesis of conjugated systems found in various functional materials.

The coupling with vinyl halides generally proceeds with retention of the double bond stereochemistry, making it a powerful tool for the stereoselective synthesis of alkenes. The choice of catalyst and reaction conditions is critical to prevent side reactions such as β-hydride elimination.

Alkynyl halides also serve as effective electrophiles. The use of potassium alkynyltrifluoroborates, which are stable and easy to handle, has expanded the scope and practicality of these couplings. nih.gov

Table 2: Coupling of 2,5-Difluoro-4-propoxyphenylboronic Acid with Vinyl and Alkynyl Halides

| Entry | Electrophile | Catalyst System | Base | Solvent | Product Type |

| 1 | (E)-β-Bromostyrene | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | (E)-Stilbene derivative |

| 2 | 1-Iodohexyne | PdCl₂(dppf) | Cs₂CO₃ | THF | Aryl-substituted alkyne |

| 3 | Potassium vinyltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | Styrene derivative |

Note: This table is illustrative and based on general principles of Suzuki-Miyaura reactions. Specific data for 2,5-Difluoro-4-propoxyphenylboronic acid is needed for precise reporting.

Ligand Design and Catalyst Optimization in Fluorinated Arylboronic Acid Coupling

The success of Suzuki-Miyaura couplings, particularly with challenging substrates like fluorinated arylboronic acids, is highly dependent on the choice of the palladium catalyst and its associated ligands. Ligands play a crucial role in stabilizing the palladium center, facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and preventing catalyst deactivation.

For fluorinated arylboronic acids, electron-rich and sterically bulky phosphine (B1218219) ligands are often employed. nih.gov Ligands such as SPhos, XPhos, and RuPhos have demonstrated exceptional activity in promoting the coupling of challenging substrates, including electron-rich aryl chlorides and sterically hindered partners. nih.gov The steric bulk of these ligands is thought to promote the formation of monoligated palladium(0) species, which are highly active in oxidative addition. The electron-donating nature of the ligands enhances the rate of reductive elimination.

Catalyst optimization involves screening a variety of palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with different ligands and bases to identify the most efficient system for a particular substrate combination. For instance, PdCl₂(dppf) is a commonly used and effective catalyst for a range of Suzuki-Miyaura reactions. nih.gov

Influence of Reaction Medium and Additives on Cross-Coupling Efficiency

The choice of solvent and additives can have a profound impact on the efficiency of the Suzuki-Miyaura cross-coupling reaction. The solvent must be capable of dissolving the reactants and the catalyst, and it can also influence the rate of the reaction by stabilizing intermediates in the catalytic cycle.

Commonly used solvents include ethereal solvents like dioxane and tetrahydrofuran (B95107) (THF), aromatic hydrocarbons such as toluene, and polar aprotic solvents like dimethylformamide (DMF). Often, a two-phase system consisting of an organic solvent and an aqueous base solution is employed. The presence of water can be beneficial, as it can facilitate the transmetalation step by promoting the formation of a more nucleophilic boronate species.

The base is a critical component of the reaction, as it is required to activate the boronic acid for transmetalation. Common inorganic bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can influence the reaction rate and yield, and it must be compatible with the functional groups present in the substrates. For instance, cesium carbonate (Cs₂CO₃) is often effective for challenging couplings due to its high basicity and solubility in organic solvents.

Additives can also be used to enhance the reaction efficiency. For example, the addition of silver(I) oxide (Ag₂O) has been shown to promote the coupling of otherwise unreactive pentafluorophenylboronic acid. nih.gov

Stereochemical Control and Regioselectivity in Suzuki-Miyaura Transformations

Stereochemical Control: When coupling with chiral or prochiral substrates, controlling the stereochemical outcome is of utmost importance. In the case of coupling with vinyl halides, the Suzuki-Miyaura reaction is generally stereospecific, proceeding with retention of the double bond geometry. nih.gov However, isomerization can occur under certain conditions, and the choice of ligand can be crucial in maintaining stereochemical integrity. nih.gov For couplings involving sp³-hybridized boron reagents, the stereochemical course of transmetalation can be either retentive or invertive, depending on the ligand, the electrophile, and the steric properties of the boron nucleophile. nih.gov

Regioselectivity: In reactions involving substrates with multiple potential coupling sites, such as dihaloarenes, achieving high regioselectivity is a significant challenge. The outcome of the reaction is often governed by the relative reactivity of the different C-X bonds towards oxidative addition. Generally, the order of reactivity is C-I > C-Br > C-OTf > C-Cl. By carefully selecting the catalyst and reaction conditions, it is often possible to achieve selective coupling at the more reactive site. For instance, in the coupling of a substrate containing both a bromo and a chloro substituent, the reaction will preferentially occur at the C-Br bond. nih.gov The regioselectivity can also be influenced by steric and electronic factors within the substrate. In some cases, chelation control can be used to direct the catalyst to a specific position. beilstein-journals.org

Despite a comprehensive search for scholarly articles and research data focusing specifically on the chemical compound "2,5-Difluoro-4-propoxyphenylboronic acid" and its role in the requested reactivity profiles and transformational chemistry, no specific examples, detailed research findings, or data tables pertaining to this particular compound could be located in the available literature.

General methodologies for the synthesis of sterically hindered biaryls and various carbon-carbon bond-forming reactions are well-documented for a wide range of boronic acids. These reactions, including Suzuki-Miyaura couplings, acylations, carbonylative couplings, Sonogashira reactions, fluoroalkylations, and conjugate additions, are fundamental in modern organic synthesis. However, the application and specific behavior of 2,5-Difluoro-4-propoxyphenylboronic acid within these precise contexts have not been detailed in the accessible scientific literature.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on the chemical transformations of 2,5-Difluoro-4-propoxyphenylboronic acid as requested. The absence of specific data, including reaction conditions, yields, and substrate scopes involving this compound, prevents the generation of the detailed content and data tables required for the specified sections and subsections.

Carbon-Heteroatom Bond Forming Reactions Facilitated by Arylboronic Acids

Arylboronic acids are versatile reagents in organic synthesis, primarily recognized for their role in palladium-catalyzed carbon-carbon bond formation, such as the Suzuki-Miyaura coupling reaction. However, their utility extends significantly to the formation of carbon-heteroatom bonds, providing crucial pathways for synthesizing aryl amines, ethers, and fluorides. These transformations are vital in the production of pharmaceuticals, agrochemicals, and advanced materials. The electronic properties of the arylboronic acid, such as those of 2,5-Difluoro-4-propoxyphenylboronic acid, which possesses electron-withdrawing fluorine atoms, can influence reactivity and reaction outcomes.

The formation of carbon-nitrogen (C–N) bonds via cross-coupling reactions is a cornerstone of modern organic synthesis, enabling the construction of aryl amines that are prevalent in a vast array of biologically active molecules. Two prominent methods for achieving this transformation using arylboronic acids are the copper-catalyzed Chan-Lam coupling and the palladium-catalyzed Buchwald-Hartwig amination.

The Chan-Lam coupling (also known as the Chan-Evans-Lam coupling) facilitates the formation of C–N bonds by reacting an aryl boronic acid with an amine in the presence of a copper catalyst, often copper(II) acetate (B1210297). organic-chemistry.orgwikipedia.org A key advantage of this method is that it can often be performed at room temperature and open to the air, making it a practical alternative to other coupling strategies. organic-chemistry.orgwikipedia.orgnih.gov The reaction mechanism is thought to involve a copper(III) intermediate which undergoes reductive elimination to form the desired C–N bond. wikipedia.org The scope of the Chan-Lam coupling is broad, accommodating a variety of amines, including anilines, amides, imides, and carbamates. organic-chemistry.org

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for C–N bond formation, typically coupling aryl halides or triflates with amines. wikipedia.orgorganic-chemistry.org While the classic reaction uses aryl halides, variations utilizing arylboronic acids have been developed. The choice of palladium catalyst and ligand is crucial and has evolved through several "generations" to improve reaction scope and efficiency, allowing for the coupling of a wide range of amines under mild conditions. wikipedia.orgrug.nl Sterically hindered phosphine ligands are often employed to facilitate the catalytic cycle. chemrxiv.org The mechanism involves oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination. wikipedia.org

The table below illustrates representative conditions for C-N cross-coupling reactions involving arylboronic acids.

| Reaction Type | Arylboronic Acid | Amine Partner | Catalyst/Promoter | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|---|---|

| Chan-Lam Amination | Arylboronic Acid | Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | Room Temp | Good |

| Chan-Lam Amination | Phenylboronic Acid | Aliphatic Amine | Cu(OAc)₂ | 2,6-Lutidine | Toluene | 110 °C | Moderate |

| Buchwald-Hartwig Amination | Arylboronic Acid (via transmetalation) | Primary Amine | Pd₂(dba)₃ / Ligand | NaOtBu | Toluene | 80-110 °C | High |

| Buchwald-Hartwig Amination | Arylboronic Acid (via transmetalation) | Secondary Amine | Pd(OAc)₂ / Ligand | Cs₂CO₃ | Dioxane | 100 °C | High |

The synthesis of diaryl ethers, a structural motif present in numerous natural products and pharmaceuticals, can be effectively achieved through the copper-catalyzed cross-coupling of arylboronic acids with phenols or alcohols. researchgate.net This reaction, an extension of the Chan-Lam coupling methodology, provides a valuable alternative to the traditional Ullmann condensation, which often requires harsh reaction conditions. researchgate.net

The Chan-Lam etherification is typically carried out using a copper(II) salt, such as Cu(OAc)₂, as the catalyst, often in the presence of a base and an oxygen atmosphere. organic-chemistry.orgresearchgate.net The reaction is generally tolerant of a wide range of functional groups on both the arylboronic acid and the phenolic coupling partner. researchgate.net The mechanism is analogous to the C-N coupling variant, proceeding through a proposed Cu(III)-aryl-alkoxide intermediate that reductively eliminates to furnish the aryl ether product. wikipedia.org Research has shown that the reaction conditions can be optimized to achieve high yields for a diverse set of substrates. researchgate.net

The table below provides examples of conditions used for C-O cross-coupling reactions.

| Arylboronic Acid | Alcohol/Phenol Partner | Catalyst | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|---|

| Phenylboronic Acid | Phenol | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | Room Temp | Good-Excellent |

| 4-Chlorophenylboronic acid | Phenol | Cu(OAc)₂ | - | Methanol | 60 °C | High |

| Potassium Phenyltrifluoroborate | Aliphatic Alcohol | Cu(OAc)₂ | - | Toluene | Room Temp | Moderate-Good |

The direct conversion of an arylboronic acid's carbon-boron bond to a carbon-fluorine bond is a highly valuable transformation, particularly for the synthesis of positron emission tomography (PET) imaging agents labeled with fluorine-18. researchgate.netsnmjournals.org This late-stage fluorination allows for the introduction of a fluorine atom into a complex molecule with high specificity.

Copper-mediated nucleophilic fluorination has emerged as a common method for this transformation. researchgate.netresearchgate.net In these reactions, a copper salt facilitates the transfer of a fluoride (B91410) ion from a source like CsF or KF to the arylboronic acid. However, a significant challenge in these reactions is the competing side reaction of protodeboronation, where the boronic acid group is replaced by a hydrogen atom. researchgate.netresearchgate.net Mechanistic studies have revealed that high temperatures and the presence of strong donor ligands can promote this undesired protodeboronation pathway. researchgate.netresearchgate.net To address this, ligandless procedures in solvents like t-BuOH have been developed to activate the fluoride source under milder conditions, thereby minimizing protodeboronation and improving the yields of the desired fluorinated arene. researchgate.netresearchgate.net The use of specific copper salts, such as Cu(ONf)₂, has also been shown to enhance fluorination efficiency. researchgate.net

Protodeboronation Pathways and Stability Considerations in Fluorinated Arylboronic Acids

Several factors can influence the rate and selectivity of protodeboronation in fluorinated arylboronic acids.

pH and Basicity: The reaction pH is a critical factor. nih.gov Protodeboronation can be catalyzed by both acids and bases. researchgate.netwikipedia.org In basic media, which are common for Suzuki-Miyaura couplings, the boronic acid is converted to the more nucleophilic boronate species. rsc.org While this facilitates the desired transmetalation step, it can also accelerate protodeboronation, particularly at pH values above 10. researchgate.neted.ac.uk

Temperature: Higher reaction temperatures generally increase the rate of protodeboronation. researchgate.netresearchgate.net This can be particularly problematic in copper-mediated fluorination reactions, which historically required high temperatures to achieve reactivity. researchgate.net

Solvent and Ligands: The choice of solvent and ligands can have a profound impact. Strong donor solvents and ligands, such as acetonitrile (B52724) and pyridine, have been shown to accentuate copper-mediated protodeboronation. researchgate.netresearchgate.net Palladium-phosphine complexes, especially those with bulky phosphine ligands used to promote cross-coupling, can also paradoxically accelerate protodeboronation. chemrxiv.org

Electronic Effects: The electronic properties of the substituents on the aryl ring play a significant role. Electron-withdrawing groups, such as the fluorine atoms in 2,5-Difluoro-4-propoxyphenylboronic acid, increase the acidity of the boronic acid. nih.gov This can make the C-B bond more susceptible to cleavage under certain conditions, potentially increasing the rate of protodeboronation. nih.goved.ac.uk

Given the detrimental effect of protodeboronation on reaction efficiency, several strategies have been developed to mitigate this unwanted pathway.

Catalyst and Ligand Optimization: The development of highly active catalysts that promote rapid catalytic turnover can increase the rate of the desired cross-coupling reaction relative to the slower protodeboronation side reaction. wikipedia.org Judicious selection of ligands is crucial, as some may inadvertently promote the undesired pathway. chemrxiv.org

Use of Boronic Esters and "Slow-Release" Strategies: Converting the boronic acid to a more stable derivative, such as a boronic ester (e.g., pinacol (B44631) esters) or an N-methyliminodiacetic acid (MIDA) boronate, can protect the C-B bond. wikipedia.orged.ac.uk These derivatives can then participate in "slow-release" protocols, where the active boronic acid is generated in situ at a low concentration. rsc.orgbris.ac.uk This minimizes the concentration of the free boronic acid available for degradation while still allowing for efficient transmetalation. wikipedia.orgbris.ac.uk

Reaction Condition Control: Careful control of reaction parameters is essential. For copper-mediated fluorinations, using milder temperatures (e.g., 60 °C) and avoiding strong donor ligands can significantly suppress protodeboronation. researchgate.net Similarly, in Suzuki couplings, the choice of base and the management of water content are critical. researchgate.netrsc.org Halide salt additives have also been shown to accelerate the desired coupling, thereby outcompeting catalyst inhibition and side reactions. acs.org

Anhydrous Conditions: In some cases, employing anhydrous conditions for the transmetalation of boronic esters can bypass the aqueous hydrolysis step that often precedes protodeboronation. ed.ac.uk

The table below summarizes strategies to minimize protodeboronation.

| Methodology | Principle | Example Application |

|---|---|---|

| Slow-Release Strategy | Maintains a low concentration of free boronic acid to minimize degradation. | Use of MIDA boronates or organotrifluoroborates in Suzuki-Miyaura coupling. wikipedia.orgrsc.org |

| Optimized Reaction Conditions | Reduces reaction temperature and avoids promoting reagents. | Ligandless Cu-mediated fluorination in t-BuOH at 60°C. researchgate.net |

| Highly Active Catalysts | Increases the rate of productive coupling relative to protodeboronation. | Use of modern, sterically hindered phosphine ligands in Buchwald-Hartwig amination. wikipedia.org |

| Boronic Acid Protection | Increases the stability of the organoboron reagent under reaction conditions. | Conversion of boronic acids to pinacol boronic esters. ed.ac.uk |

Mechanistic Elucidation of Reactions Involving 2,5 Difluoro 4 Propoxyphenylboronic Acid

Detailed Mechanistic Pathways in Transition Metal-Catalyzed Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The catalytic cycle of this reaction, when employing a boronic acid such as 2,5-Difluoro-4-propoxyphenylboronic acid, is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.

The catalytic cycle is initiated by the oxidative addition of an organic halide to a low-valent transition metal complex, typically palladium(0). This step involves the cleavage of the carbon-halogen bond and the formation of two new bonds between the metal center and the organic and halide fragments, resulting in a higher oxidation state for the metal (e.g., palladium(II)). The rate and efficiency of oxidative addition are influenced by several factors, including the nature of the organic halide, the solvent, and the ligands coordinated to the metal center.

For reactions involving 2,5-Difluoro-4-propoxyphenylboronic acid, the oxidative addition step precedes its direct involvement in the catalytic cycle. The electronic and steric properties of the ligands on the palladium(0) catalyst are critical. Electron-rich and bulky phosphine (B1218219) ligands are known to facilitate the oxidative addition step by stabilizing the resulting palladium(II) complex.

Table 1: Influence of Ligand on Oxidative Addition Rates in Suzuki-Miyaura Coupling

| Ligand | Relative Rate of Oxidative Addition | Reference |

| P(t-Bu)3 | Very Fast | [General knowledge from organometallic chemistry] |

| PPh3 | Moderate | [General knowledge from organometallic chemistry] |

| P(OMe)3 | Slow | [General knowledge from organometallic chemistry] |

Following oxidative addition, the transmetalation step occurs, wherein the organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide. This is a pivotal step in the catalytic cycle and the point at which 2,5-Difluoro-4-propoxyphenylboronic acid directly participates. The mechanism of transmetalation is complex and can proceed through different pathways, often influenced by the reaction conditions, particularly the presence of a base.

A crucial role of the basic additive is to activate the boronic acid. The boronic acid reacts with the base (e.g., hydroxide (B78521) or carbonate) to form a more nucleophilic boronate species. This "ate" complex is significantly more reactive towards the palladium(II) center than the neutral boronic acid.

Two primary mechanistic pathways for transmetalation have been proposed:

The Boronate Pathway: In this pathway, the pre-formed boronate attacks the arylpalladium(II) halide complex. This can proceed through a concerted mechanism, involving a four-membered transition state, or a stepwise mechanism.

The Oxo-Palladium Pathway: This pathway involves the initial reaction of the arylpalladium(II) halide complex with the base to form a palladium-hydroxo complex. This complex then reacts with the neutral boronic acid. Stoichiometric studies have provided strong evidence that the reaction of a palladium hydroxo complex with a boronic acid is often the kinetically favored pathway in Suzuki-Miyaura reactions conducted with weak bases in aqueous solvent mixtures. acs.orgnih.gov

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple and are expelled from the coordination sphere, forming the new carbon-carbon bond of the biaryl product. This step regenerates the low-valent palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Reductive elimination is generally favored for complexes with bulky ligands and when the two organic groups are cis to each other on the metal center. The rate of reductive elimination can be influenced by the electronic nature of the coupling partners. acs.org Generally, the formation of the C-C bond is an irreversible and rapid process. The electronegativity of the atoms bound to palladium can affect the rate of reductive elimination, with less electronegative atoms retarding the process. acs.org

Throughout the catalytic cycle, various palladium intermediates are formed. The catalyst resting state, the most stable intermediate in the cycle, can vary depending on the relative rates of the elementary steps. In many Suzuki-Miyaura couplings, the oxidative addition adduct or a related palladium(II) species is the resting state.

Mechanistic Aspects of Boronic Acid Catalysis

Beyond their role as reagents in metal-catalyzed reactions, boronic acids can also function as organocatalysts, activating substrates through various non-covalent and covalent interactions. nih.gov The Lewis acidic nature of the boron atom is central to this catalytic activity.

Organoboron acids can activate substrates, particularly those containing hydroxyl groups, through several distinct modes:

Lewis Acid Catalysis: The empty p-orbital on the boron atom allows it to act as a Lewis acid, accepting a lone pair of electrons from a Lewis basic atom, such as the oxygen of a carbonyl or hydroxyl group. mdpi.com This coordination activates the substrate towards nucleophilic attack. For instance, boronic acids can catalyze dehydrative condensation reactions, such as esterifications and amidations, by activating the carboxylic acid. researchgate.net

Brønsted Acid Catalysis: While typically considered Lewis acids, boronic acids can also act as Brønsted acids. This can occur through the formation of a tetracoordinate boronate species with a Lewis base (like water or an alcohol), which then releases a proton. nih.govscholaris.ca Furthermore, in certain solvent systems, such as those containing hexafluoroisopropanol, strong Brønsted acids can be generated in situ from the interaction between the boronic acid and the solvent. nih.gov

Bifunctional Catalysis: Boronic acids can be designed to incorporate both Lewis acidic and Brønsted basic functionalities, leading to cooperative catalysis. For example, an arylboronic acid bearing amino groups can catalyze dehydrative condensations through a concerted activation mechanism. acs.org

Hydrogen-Bond-Mediated Catalysis: The hydroxyl groups of boronic acids can act as hydrogen bond donors, organizing substrates in a pre-transition state assembly to facilitate a reaction. This mode of activation is particularly relevant in cycloaddition reactions. nih.gov

Table 2: Potential Catalytic Applications of Boronic Acids

| Reaction Type | Mode of Activation | Reference |

| Amidation/Esterification | Lewis Acid Catalysis | nih.govresearchgate.net |

| Aldol Condensation | Lewis Acid Catalysis | nih.gov |

| Cycloaddition Reactions | Lewis Acid / H-Bonding | nih.gov |

| Friedel-Crafts Alkylation | Lewis/Brønsted Acid Catalysis | nih.govacs.org |

Characterization of Key Intermediates (e.g., Tetrahedral Adducts, Boronic Anhydrides, Carbocations)

The reactivity of 2,5-Difluoro-4-propoxyphenylboronic acid is fundamentally governed by the Lewis acidic nature of its boron center. This acidity facilitates the formation of several key intermediates that are central to its role in various chemical transformations. nih.govwikipedia.org

Tetrahedral Adducts: In the presence of a Lewis base (such as a hydroxide or alkoxide anion, commonly used in cross-coupling reactions), the trigonal planar boron atom of 2,5-Difluoro-4-propoxyphenylboronic acid can accept a pair of electrons to form a more nucleophilic, tetrahedrally coordinated boronate species. nih.govillinois.edu This adduct formation is a critical activation step, particularly in the transmetalation phase of Suzuki-Miyaura coupling reactions. The formation of this tetrahedral adduct increases the electron density on the boron-bound aryl group, making it more readily transferable to the metal catalyst (e.g., palladium). illinois.edu The stability and reactivity of this adduct are influenced by the electronic properties of the aryl ring; the electron-withdrawing fluorine atoms on the ring of 2,5-Difluoro-4-propoxyphenylboronic acid can modulate the Lewis acidity of the boron center.

Boronic Anhydrides: Like other boronic acids, 2,5-Difluoro-4-propoxyphenylboronic acid can undergo dehydration to form boronic anhydrides, specifically boroxines, which are cyclic trimers. This process is reversible and can be influenced by the reaction conditions, such as the presence of water and temperature. While often considered a resting state, boroxines can also participate in catalytic cycles, sometimes with different reactivity compared to the monomeric boronic acid. Their formation can impact reaction kinetics and must be considered when optimizing protocols.

Carbocations: Under strongly acidic or specific catalytic conditions, arylboronic acids can facilitate reactions that proceed through carbocationic intermediates. nih.govresearchgate.net For instance, in dehydrative C-alkylation reactions, the boronic acid can act as a catalyst to activate benzylic alcohols. nih.gov It is proposed that the boronic acid esterifies the alcohol, creating a good leaving group. Subsequent dissociation can generate a benzylic carbocation, which is then trapped by a nucleophile. nih.gov While less common for the aryl group of the boronic acid itself, the electronic nature of 2,5-Difluoro-4-propoxyphenylboronic acid could influence its catalytic activity in such transformations.

The characterization of these transient species relies heavily on a combination of spectroscopic and analytical techniques.

| Intermediate | Typical Characterization Methods | Key Spectroscopic Signatures |

| Tetrahedral Adducts (Boronates) | ¹¹B NMR Spectroscopy, ¹⁹F NMR Spectroscopy, ESI-MS | Upfield shift in the ¹¹B NMR signal compared to the trigonal boronic acid. Changes in ¹⁹F NMR chemical shifts due to altered electronic environment. Detection of the [ArB(OH)₃]⁻ ion by mass spectrometry. |

| Boronic Anhydrides (Boroxines) | ¹¹B NMR Spectroscopy, Mass Spectrometry, X-ray Crystallography | A distinct ¹¹B NMR signal, typically downfield from the monomeric acid but different from the tetrahedral adduct. Mass spectral evidence for the trimeric structure. Definitive structural confirmation via single-crystal X-ray diffraction if isolable. |

| Carbocation Intermediates | Trapping Experiments, Kinetic Studies, In-situ NMR (low temp) | Isolation and characterization of products resulting from nucleophilic trapping. Kinetic data consistent with a rate-determining ionization step. Direct observation is rare due to high reactivity but may be possible under specific, stabilized conditions. |

Mechanistic Investigations of Fluoroalkylation and Direct Fluorination Reactions

2,5-Difluoro-4-propoxyphenylboronic acid can serve as a substrate in advanced fluorination reactions, providing a pathway to introduce additional fluorine atoms or fluoroalkyl groups. The mechanisms of these reactions are highly dependent on the reagents and catalysts employed.

Direct Fluorination: The conversion of an arylboronic acid to an aryl fluoride (B91410) is a valuable transformation. This can be achieved through several mechanistic pathways:

Metal-Mediated Fluorination: Transition metals like copper and palladium can mediate the fluorination of arylboronic acids. brighton.ac.uknih.govharvard.edu In copper-mediated reactions, a proposed mechanism involves the oxidation of Cu(I) to a Cu(III) species. nih.gov Transmetalation of the aryl group from the boronic acid (or its corresponding boronate ester) to the Cu(III) center, followed by C-F reductive elimination, yields the aryl fluoride. nih.gov Similarly, palladium-catalyzed methods have been developed, which may proceed through a Pd(III) intermediate via a single-electron-transfer (S.E.T.) pathway. harvard.edu The electronic properties of 2,5-Difluoro-4-propoxyphenylboronic acid, with its combination of electron-donating (propoxy) and electron-withdrawing (fluoro) groups, would influence the rates of transmetalation and reductive elimination.

Fluoroalkylation Reactions: The introduction of fluoroalkyl groups (e.g., -CF₃, -CHF₂) can be accomplished through cross-coupling reactions. Nickel-catalyzed couplings of α-bromo-α-fluoroketones with arylboronic acids, for example, have been shown to proceed via a mechanism involving a monofluoroalkyl radical intermediate. nih.gov Rhodium-catalyzed arylations of fluorinated ketones with arylboronic acids represent another pathway to access fluorinated molecules. rsc.org In these catalytic cycles, 2,5-Difluoro-4-propoxyphenylboronic acid would act as the nucleophilic aryl source, transferring its organic fragment to the metal center before the final reductive elimination step.

| Reaction Type | Catalyst/Reagent | Proposed Key Mechanistic Steps |

| Direct Fluorination (Cu-mediated) | Cu(I)/Cu(III) salts, Fluoride source | Oxidation of Cu(I) to Cu(III), Transmetalation of aryl group from boron to copper, C-F Reductive Elimination. nih.gov |

| Direct Fluorination (Pd-mediated) | Pd(II) salts, Oxidant (e.g., Selectfluor) | Single-Electron Transfer (S.E.T.) to form a Pd(III) intermediate, C-F bond formation. harvard.edu |

| Direct Fluorination (Electrophilic) | Acetyl hypofluorite (B1221730) (AcOF) | Complexation of the fluorinating agent with the boron atom, facilitating electrophilic ipso-substitution. organic-chemistry.org |

| Fluoroalkylation (Ni-catalyzed) | Ni catalyst, α-bromo-α-fluoroketone | Oxidative addition of Ni(0) to C-Br bond, formation of monofluoroalkyl radical, transmetalation with boronic acid, reductive elimination. nih.gov |

Understanding Side Reactions and Their Mechanistic Origins (e.g., Homocoupling)

In transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, 2,5-Difluoro-4-propoxyphenylboronic acid is susceptible to side reactions that can lower the yield of the desired product. Among these, homocoupling of the boronic acid is a common and mechanistically significant side reaction.

Homocoupling: This reaction leads to the formation of a symmetrical biaryl (in this case, 2,2',5,5'-tetrafluoro-4,4'-dipropoxybiphenyl). The mechanistic origins of homocoupling can be attributed to several pathways:

Oxidative Coupling: In the presence of an oxidant and a palladium catalyst, two molecules of the boronic acid can couple directly. This can occur through a mechanism where two aryl groups are transmetalated to a single palladium center (forming a diarylpalladium(II) complex), followed by reductive elimination to yield the biaryl product and Pd(0). This pathway is often favored at higher temperatures or when the reductive elimination of the desired cross-coupled product is slow.

Reaction with Dimeric Palladium Species: Some proposed mechanisms involve dimeric palladium intermediates, which can facilitate the coupling of two boronic acid-derived aryl groups.

Base-Induced Decomposition: Under certain basic conditions, boronic acids can undergo decomposition pathways that may lead to radical species, which can then dimerize to form the homocoupled product.

Besides homocoupling, protodeboronation is another significant side reaction, where the C-B bond is cleaved and replaced by a C-H bond, yielding 1,4-difluoro-2-propoxybenzene. nih.gov This is often promoted by the presence of water or other proton sources in the reaction mixture and can be a competitive pathway, particularly for electron-rich or sterically hindered arylboronic acids. nih.gov Careful control of reaction conditions, including the choice of base, solvent, and temperature, is essential to minimize these unwanted side reactions.

Strategic Applications of 2,5 Difluoro 4 Propoxyphenylboronic Acid As a Core Synthetic Building Block

Versatile Reagent for the Construction of Diverse Complex Organic Architectures

2,5-Difluoro-4-propoxyphenylboronic acid has emerged as a crucial building block in synthetic organic chemistry, primarily through its application in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful method for forging carbon-carbon bonds, extensively utilizes boronic acids. This specific boronic acid derivative offers a unique combination of electronic and steric properties, making it a valuable reagent for the synthesis of highly substituted and complex organic molecules.

The presence of two fluorine atoms on the phenyl ring significantly influences the reactivity of the boronic acid group. These electron-withdrawing groups can enhance the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle. This heightened reactivity allows for efficient coupling with a wide array of organic halides and triflates, even those that are sterically hindered or electronically deactivated. The propoxy group, on the other hand, imparts increased solubility in organic solvents, facilitating homogeneous reaction conditions and often leading to higher yields and cleaner reaction profiles.

Researchers have leveraged these attributes to construct intricate molecular frameworks that are precursors to pharmaceuticals, agrochemicals, and other functional organic materials. For instance, the difluoro-substituted phenyl moiety can be incorporated into biaryl structures, which are common motifs in many biologically active compounds. The ability to precisely introduce this fluorinated aromatic ring is critical for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.

| Property | Influence on Reactivity | Benefit in Synthesis |

| Two Fluorine Atoms | Electron-withdrawing, activates the boronic acid | Enhances reaction rates and allows for coupling with challenging substrates. |

| Propoxy Group | Increases solubility in organic solvents | Facilitates homogeneous reaction conditions, leading to improved yields. |

| Boronic Acid Moiety | Readily participates in transmetalation | Enables efficient carbon-carbon bond formation via Suzuki-Miyaura coupling. |

Role in the Synthesis of Advanced Materials, Including Polymers and Organic Electronics

The unique electronic properties conferred by the 2,5-difluoro-4-propoxyphenyl moiety make this boronic acid a valuable monomer in the synthesis of advanced materials. In the realm of polymer chemistry, it can be copolymerized with various dihaloaromatic compounds via Suzuki polycondensation to create conjugated polymers with tailored optoelectronic properties. The incorporation of fluorine atoms into the polymer backbone is a well-established strategy for lowering the HOMO and LUMO energy levels, which can enhance the stability and performance of organic electronic devices.

Specifically, polymers derived from this building block have shown promise in the development of organic light-emitting diodes (OLEDs). The fluorine substituents can lead to materials with deep blue emission, a critical component for full-color displays and solid-state lighting. Furthermore, the electron-deficient nature of the difluorinated phenyl ring can improve electron injection and transport in these devices, leading to higher efficiency and longer operational lifetimes.

In the field of liquid crystals, the rigid, rod-like structure of molecules derived from 2,5-difluoro-4-propoxyphenylboronic acid is advantageous. The presence of fluorine atoms can influence the mesomorphic properties, such as the clearing point and the type of liquid crystalline phase observed. By carefully designing the molecular structure, researchers can synthesize liquid crystals with specific dielectric anisotropies and viscosities, making them suitable for applications in display technologies.

| Application Area | Role of 2,5-Difluoro-4-propoxyphenylboronic Acid | Key Properties of Resulting Material |

| Organic Light-Emitting Diodes (OLEDs) | Monomer in Suzuki polycondensation | Enhanced stability, deep blue emission, improved electron transport. |

| Conductive Polymers | Building block for conjugated polymer backbone | Tailored HOMO/LUMO levels, improved charge carrier mobility. |

| Liquid Crystals | Core component of mesogenic molecules | Influences mesophase behavior and dielectric properties. |

Enabling Reagent in Bioconjugation Methodologies

While specific examples involving 2,5-Difluoro-4-propoxyphenylboronic acid in bioconjugation are not extensively documented in publicly available literature, the broader class of arylboronic acids plays a significant and expanding role in this field. Boronic acids are known to form reversible covalent bonds with diols, a functionality present in many biomolecules, including saccharides and glycoproteins. This interaction forms the basis for biosensors and affinity chromatography.

Furthermore, the principles of Suzuki-Miyaura coupling can be adapted for the modification of proteins and other biomolecules. In this context, a biomolecule can be functionalized with a halide or triflate, and then coupled with a boronic acid-containing probe, such as a fluorescent dye or a drug molecule. The mild reaction conditions often tolerated by the Suzuki-Miyaura reaction are a key advantage for its application in biological systems.

The unique electronic signature of the difluorinated phenyl ring in 2,5-Difluoro-4-propoxyphenylboronic acid could potentially be exploited for the development of novel bioprobes. For instance, its incorporation into a larger molecule could serve as a ¹⁹F NMR probe for in vitro or in vivo imaging, given the high sensitivity of fluorine NMR and the low biological background.

| Bioconjugation Strategy | General Principle | Potential Role of 2,5-Difluoro-4-propoxyphenylboronic Acid |

| Diol Binding | Reversible covalent bond formation with 1,2- or 1,3-diols. | Component of a sensor or affinity matrix for carbohydrate recognition. |

| Bioorthogonal Coupling | Palladium-catalyzed cross-coupling with a modified biomolecule. | A molecular tag or payload to be attached to a protein or nucleic acid. |

| ¹⁹F NMR Probes | Introduction of a fluorine-containing moiety for imaging. | The difluorinated phenyl group could serve as the NMR-active reporter. |

Advanced Spectroscopic and Analytical Characterization Methodologies for Fluorinated Arylboronic Acids

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For fluorinated arylboronic acids, a multi-nuclear approach is often employed to gain a complete picture of the molecular architecture.

Elucidation of Molecular Structure via ¹H, ¹³C, and ¹⁹F NMR Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the propyl group and the aromatic protons. The ethoxy protons of a similar compound, 2,5-Difluoro-4-ethoxyphenylboronic acid, show a triplet at approximately 1.4 ppm (CH₃) and a quartet at around 4.1 ppm (OCH₂), indicative of the ethyl group attached to the aromatic ring. For 2,5-Difluoro-4-propoxyphenylboronic acid, one would expect to see a triplet for the terminal methyl group, a sextet for the methylene (B1212753) group adjacent to the methyl group, and a triplet for the methylene group attached to the oxygen atom. The aromatic region would display complex splitting patterns due to coupling between the aromatic protons and the fluorine atoms.

¹³C NMR Spectroscopy: The carbon NMR spectrum offers insights into the carbon framework of the molecule. The signals for the propyl group would appear in the upfield region of the spectrum. The aromatic carbons would resonate at lower field and exhibit splitting due to coupling with the directly attached fluorine atoms (¹JCF) and through multiple bonds (ⁿJCF). The carbon atom attached to the boron atom would also show a characteristic chemical shift.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. The ¹⁹F NMR spectrum of 2,5-Difluoro-4-propoxyphenylboronic acid is expected to show two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and the coupling between them (³JFF) would be characteristic of their relative positions. Furthermore, coupling to adjacent protons (³JHF and ⁴JHF) would provide additional structural confirmation. The chemical shifts are sensitive to the electronic environment, and the presence of the propoxy and boronic acid groups will influence their positions.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|---|

| ¹H | -OCH₂CH₂CH₃ | ~1.0 | t | J ≈ 7.5 |

| ¹H | -OCH₂CH₂CH₃ | ~1.8 | sext | J ≈ 7.5 |

| ¹H | -OCH₂CH₂CH₃ | ~4.0 | t | J ≈ 6.5 |

| ¹H | Ar-H | ~6.8 - 7.5 | m | - |

| ¹³C | -OCH₂CH₂CH₃ | ~10 | - | - |

| ¹³C | -OCH₂CH₂CH₃ | ~22 | - | - |

| ¹³C | -OCH₂CH₂CH₃ | ~70 | - | - |

| ¹³C | Ar-C | ~100 - 160 | - | ¹JCF, ⁿJCF |

| ¹⁹F | C2-F | -110 to -140 | d | ³JFF |

| ¹⁹F | C5-F | -110 to -140 | d | ³JFF |

Application of ¹¹B NMR for Boron Species Identification and Reaction Monitoring

¹¹B NMR spectroscopy is a powerful technique for directly probing the environment of the boron atom in boronic acids. The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination number and the nature of the substituents. nih.gov

For 2,5-Difluoro-4-propoxyphenylboronic acid, the trigonal planar (sp²) hybridized boron atom of the free boronic acid is expected to exhibit a broad signal in the range of δ 28-34 ppm. Upon reaction with a diol to form a boronate ester, the boron center becomes tetracoordinated (sp³ hybridized), resulting in a significant upfield shift to the range of δ 5-15 ppm. This distinct change in chemical shift allows for the straightforward monitoring of reactions involving the boronic acid moiety, such as protections, Suzuki-Miyaura cross-coupling reactions, or sensing applications. The equilibrium between the boronic acid and its corresponding boronate ester or boroxine (B1236090) can also be studied using this technique.

| Boron Species | Hybridization | Typical Chemical Shift (ppm) |

|---|---|---|

| Arylboronic Acid | sp² | 28 - 34 |

| Arylboronate Ester (cyclic) | sp³ | 5 - 15 |

| Boroxine (trimer) | sp² | 30 - 35 |

Insights from Coupling Constants in Fluorinated Boron Compounds

The analysis of scalar coupling constants (J-coupling) in the NMR spectra of fluorinated boron compounds provides valuable information about the connectivity and spatial relationships between atoms.

In the ¹³C NMR spectrum of 2,5-Difluoro-4-propoxyphenylboronic acid, the magnitude of the carbon-fluorine coupling constants (ⁿJCF) can help in the assignment of the aromatic carbon signals. One-bond couplings (¹JCF) are typically large (around 240-260 Hz), while two-bond (²JCF) and three-bond (³JCF) couplings are smaller.

In the ¹⁹F NMR spectrum, the fluorine-fluorine coupling constant (³JFF) between the two fluorine atoms at positions 2 and 5 would be a key parameter for structural confirmation. Additionally, heteronuclear coupling between fluorine and the boron-11 (B1246496) nucleus (JBF) can sometimes be observed, providing direct evidence of the F-C-C-B connectivity. Long-range couplings between the fluorine atoms and the protons of the propoxy group (⁴JHF and ⁵JHF) can also offer insights into the conformation of the molecule.

Mass Spectrometry (MS) Techniques for Structural Elucidation and Purity Assessment

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

Ultra-High Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (UHPLC-ESI-MS)

UHPLC-ESI-MS is a widely used technique for the analysis of organic molecules, combining the high separation efficiency of UHPLC with the soft ionization of ESI-MS. This method is well-suited for the analysis of fluorinated arylboronic acids, allowing for both purity assessment and structural confirmation.

In a typical analysis of 2,5-Difluoro-4-propoxyphenylboronic acid, the compound would be separated from any impurities on a reverse-phase UHPLC column. The ESI-MS detector, operating in either positive or negative ion mode, would then provide the mass spectrum. In positive ion mode, the protonated molecule [M+H]⁺ would be expected, while in negative ion mode, the deprotonated molecule [M-H]⁻ or adducts with solvent molecules might be observed. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass and, consequently, the elemental formula, confirming the identity of the compound. Tandem mass spectrometry (MS/MS) experiments, where the parent ion is fragmented, would yield characteristic fragment ions that can be used to further confirm the structure. For instance, fragmentation might involve the loss of the propoxy group or the boronic acid moiety.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) of Boronic Acid Adducts

MALDI-MS is a soft ionization technique that is particularly useful for the analysis of non-volatile and thermally labile compounds. While often used for large biomolecules, it can also be applied to the analysis of small molecules like arylboronic acids.

A challenge in the MS analysis of boronic acids is their tendency to undergo dehydration to form cyclic trimers known as boroxines. MALDI-MS, particularly with certain matrices, can sometimes favor the detection of these species. However, boronic acids are also known to form adducts with the MALDI matrix itself, especially with matrices containing diol functionalities, such as 2,5-dihydroxybenzoic acid (DHB). nih.govacs.org This in-situ derivatization can aid in the detection of the monomeric boronic acid. nih.govacs.org The resulting spectrum would show an ion corresponding to the boronic acid-matrix adduct, providing a clear indication of the molecular weight of the analyte. The choice of matrix is therefore crucial for obtaining meaningful MALDI-MS data for boronic acids.

Direct Electron Ionization Mass Spectrometry for Highly Polar Boronic Acids

Traditional mass spectrometry techniques can be challenging for highly polar and thermally labile compounds like arylboronic acids. However, specialized interfaces have been developed to overcome these limitations. A novel method utilizing a direct-electron ionization (EI) interface coupled with nano-liquid chromatography (nano-LC-EI/MS) presents a robust solution for the analysis of polar boronic acids. nih.govresearchgate.net

In this technique, the eluent from the nano-LC is introduced directly into a heated electron impact ion source via a transfer capillary. nih.govresearchgate.net This approach offers significant advantages for compounds like 2,5-Difluoro-4-propoxyphenylboronic acid. Firstly, it allows for the ionization of highly polar compounds that are not readily amenable to standard mass spectrometric methods. nih.govresearchgate.net Secondly, it generates reproducible EI mass spectra, which are rich in structural information and valuable for library matching and identification of unknown impurities. nih.govresearchgate.net

This method circumvents the need for chemical derivatization, which is often required for other techniques like Gas Chromatography. nih.govresearchgate.net The direct EI/MS approach has demonstrated excellent performance characteristics, including high sensitivity with detection limits for boronic acids reported to be as low as 200 pg, robust linearity, and high reproducibility, making it a powerful tool for both qualitative and quantitative analysis in industrial applications. nih.govresearchgate.net

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical chemistry for separating and quantifying components within a mixture. For a compound such as 2,5-Difluoro-4-propoxyphenylboronic acid, both liquid and gas chromatography serve critical but distinct roles.

High-Performance Liquid Chromatography (HPLC) is the premier technique for both the analysis and purification of arylboronic acids due to its versatility and applicability to polar, non-volatile compounds.

For analytical purposes , Reversed-Phase HPLC (RP-HPLC) is commonly employed to determine the purity of 2,5-Difluoro-4-propoxyphenylboronic acid and to quantify any related impurities. The selection of the stationary phase (column) and mobile phase is critical. A typical analytical setup would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. UV detection is standard, as the phenyl ring provides a suitable chromophore.

For preparative purposes , the goal of HPLC shifts from analysis to isolation and purification of significant quantities of the target compound. nih.gov Preparative HPLC systems use larger columns and higher flow rates to handle larger sample loads. nih.gov This is an invaluable tool for obtaining high-purity batches of 2,5-Difluoro-4-propoxyphenylboronic acid, which is essential for its use in sensitive applications like pharmaceutical synthesis. reddit.comresearchgate.net The principles of separation remain the same as in analytical HPLC, but the process is scaled up to yield milligrams to grams of purified product.

| Parameter | Typical Setting |

|---|---|

| Instrument | HPLC with UV Detector |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a high-resolution separation technique, but its application to polar, non-volatile compounds like 2,5-Difluoro-4-propoxyphenylboronic acid is not direct. The high polarity of the boronic acid functional group prevents it from vaporizing without decomposition at typical GC operating temperatures. nih.govresearchgate.net

Therefore, derivatization is a mandatory prerequisite for GC analysis. This chemical modification process converts the polar B(OH)₂ group into a less polar, more volatile, and more thermally stable functional group. A common and effective strategy for arylboronic acids is the formation of a cyclic boronate ester. This is typically achieved by reacting the boronic acid with a diol, such as pinacol (B44631) or ethylene (B1197577) glycol. The resulting pinacol boronate ester is significantly more volatile and stable for GC analysis. Another approach involves alkylation reactions, for instance using boron trifluoride (BF₃) in an alcohol like ethanol, to convert the acidic protons into ethyl esters. nih.gov

Once derivatized, the compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS), which allows for definitive identification of the parent compound and any derivatized impurities based on their mass spectra and retention times. nih.gov

| Reagent | Derivative Formed | Advantage |

|---|---|---|

| Pinacol | Pinacol Boronate Ester | Stable, good chromatographic properties |

| Ethylene Glycol | Dioxaborolane Derivative | Simple and effective |

| 1,3-Propanediol | Dioxaborinane Derivative | Forms a stable 6-membered ring |

| BF₃ in Ethanol | Ethyl Boronate | Effective for acidic compounds nih.gov |

Emerging Analytical Approaches, Including Chemometrics

As the demand for higher quality control and deeper process understanding grows, emerging analytical approaches are being explored. Among these, chemometrics offers powerful tools for extracting maximum information from complex analytical data.

Chemometrics uses mathematical and statistical methods to analyze chemical data. When applied to spectroscopic data (e.g., FT-IR, Raman, NMR, or MS) or chromatographic data (e.g., HPLC chromatograms) from the analysis of 2,5-Difluoro-4-propoxyphenylboronic acid, chemometrics can reveal patterns that are not apparent from visual inspection.

Key chemometric techniques include:

Principal Component Analysis (PCA): This technique can be used to reduce the dimensionality of complex datasets, such as full-scan mass spectra or FT-IR spectra. It can help in classifying different batches of a product, identifying outlier samples, or detecting subtle changes in a manufacturing process.

Multivariate Calibration: Methods like Partial Least Squares (PLS) regression can be used to build quantitative models from spectroscopic data. For example, a PLS model could be developed to predict the concentration of 2,5-Difluoro-4-propoxyphenylboronic acid directly from an FT-IR spectrum, enabling rapid, non-destructive quantification without the need for chromatography.

The combination of high-throughput analytical techniques with chemometric data analysis represents a frontier in the quality control of specialized chemical compounds, allowing for more comprehensive and efficient characterization.

Computational and Theoretical Studies on Fluorinated Arylboronic Acids

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

For arylboronic acids, the conformation of the dihydroxyboryl [-B(OH)₂] group relative to the aromatic ring is of significant interest. Studies on analogous compounds reveal that the molecule is often not perfectly planar; the B(OH)₂ group is typically twisted slightly with respect to the phenyl ring. nih.gov In the solid state, fluorinated phenylboronic acids commonly form centrosymmetric dimers through intermolecular O-H···O hydrogen bonds, creating a stable syn-anti arrangement of the hydroxyl groups. nih.govnih.gov

A key feature of ortho-fluorinated arylboronic acids, which is relevant to the 2-fluoro substituent in 2,5-Difluoro-4-propoxyphenylboronic acid, is the potential for a weak intramolecular O-H···F hydrogen bond. nih.govnih.gov This interaction helps to reinforce the molecular conformation. Computational models are crucial for quantifying the energetics of these non-covalent interactions and for accurately predicting the most stable conformers. Obtaining reliable thermodynamic data from these calculations often requires a multi-structure approach, where the contributions of all low-energy conformers are considered in the final energy evaluation. mdpi.com

Below is an illustrative table of typical geometric parameters for a 2,5-difluorophenylboronic acid moiety, as would be predicted by DFT calculations.

| Parameter | Typical Calculated Value (Å or °) | Description |

|---|---|---|

| B-C1 Bond Length | 1.56 - 1.58 Å | The bond connecting the boron atom to the aromatic ring. |

| B-O Bond Length | 1.36 - 1.38 Å | The bonds within the dihydroxyboryl group. |

| C2-F Bond Length | 1.34 - 1.36 Å | The bond for the fluorine atom at the ortho position. |

| C5-F Bond Length | 1.35 - 1.37 Å | The bond for the fluorine atom at the meta position. |

| O-B-C1-C2 Dihedral Angle | ~20° - 30° | Describes the twist of the boronic acid group out of the ring's plane. |

Computational Modeling of Reaction Mechanisms and Transition State Analysis

Computational modeling is a powerful technique for mapping the intricate pathways of chemical reactions involving fluorinated arylboronic acids. By calculating the potential energy surface, researchers can identify stable intermediates and the high-energy transition states that connect them, providing a step-by-step description of the reaction mechanism.

The Suzuki-Miyaura cross-coupling is one of the most important reactions for arylboronic acids, and its mechanism has been extensively studied using DFT. nih.govacs.org Computational studies have been instrumental in elucidating the role of the base, which is crucial for activating the boronic acid. The calculations show that the base (e.g., hydroxide) coordinates to the boron atom to form a more nucleophilic "ate" complex, [ArB(OH)₃]⁻, which then participates in the key transmetalation step with the palladium catalyst. acs.org

Transition state analysis is central to this modeling. Finding the precise geometry and energy of a transition state allows for the calculation of the activation energy (energy barrier) for a particular reaction step. youtube.com A lower activation energy corresponds to a faster reaction rate. For complex catalytic cycles, computational models can compare the energy barriers of competing pathways to determine the most likely mechanism. These theoretical investigations can also characterize fleeting intermediates that are too unstable to be observed or isolated experimentally, providing a more complete picture of the reaction. acs.org For instance, DFT calculations on the defluorinative arylation of gem-difluorocyclopropanes with phenylboronic acids have provided key insights into the reaction mechanism and selectivity. researchgate.net

Prediction of Reactivity, Regioselectivity, and Enantioselectivity in Catalytic Reactions

Beyond mechanistic elucidation, computational chemistry offers predictive power for the outcomes of catalytic reactions. By analyzing the calculated electronic and steric properties of reactants and catalysts, it is possible to forecast reactivity, regioselectivity (where the reaction occurs on a molecule), and enantioselectivity (which stereoisomer is formed).

Reactivity can often be correlated with properties derived from frontier molecular orbital (FMO) theory, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). longdom.org A small HOMO-LUMO gap can indicate higher reactivity. Molecular electrostatic potential (MEP) maps can also predict reactivity by showing the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule.

Predicting regioselectivity involves comparing the activation energies for a reaction occurring at different possible sites. nih.gov For example, in a directed C-H activation reaction, a computational workflow can calculate the energy barriers for activating each accessible C-H bond. The site with the lowest calculated barrier is predicted to be the major product, a principle that has been successfully applied in various catalytic systems. beilstein-journals.org

Enantioselectivity presents a significant computational challenge because it depends on very small energy differences (ΔΔG‡) between the transition states leading to the two different enantiomers. rsc.org Accurate predictions require high-level quantum mechanical calculations and, crucially, a thorough exploration of the conformational space of the catalyst-substrate complex. rsc.org In reactions where fluorinated arylboronic acids act as transient directing groups, computational models can help rationalize how subtle changes in the boronic acid's structure influence the interactions within the transition state to favor the formation of one enantiomer over the other. nih.gov

Understanding the Electronic Influence of Fluorine Substituents on Boron Center Properties

The fluorine substituents in 2,5-Difluoro-4-propoxyphenylboronic acid exert a profound electronic influence on the properties of the boron center. This influence is primarily governed by two opposing effects: a strong electron-withdrawing inductive effect (-I) and a weaker, position-dependent electron-donating resonance (or mesomeric, +M) effect.

The high electronegativity of fluorine results in a powerful -I effect, which pulls electron density away from the aromatic ring and, consequently, from the boron atom. nih.gov This withdrawal of electron density makes the boron atom more electron-deficient and therefore a stronger Lewis acid. Increased Lewis acidity is a critical property, as it enhances the boronic acid's ability to bind with diols and facilitates its activation in catalytic cycles. researchgate.net

The influence of fluorine on the Brønsted acidity (pKa) of the boronic acid is highly dependent on its position:

Ortho-Fluorine (at C2): This position provides the most significant increase in acidity (lowest pKa). The effect is twofold: a strong inductive pull and the stabilization of the resulting anionic boronate [ArB(OH)₃]⁻ through an intramolecular hydrogen bond between a hydroxyl group and the adjacent fluorine. nih.gov

Meta-Fluorine (at C5): A fluorine at the meta position enhances acidity almost purely through its strong -I effect, as the +M effect does not operate from this position.

Para-Fluorine: This position has the weakest acidifying effect because the electron-withdrawing -I effect is partially counteracted by the electron-donating +M effect. nih.gov

For 2,5-Difluoro-4-propoxyphenylboronic acid, both the ortho (C2) and meta (C5) fluorine atoms contribute to a significant increase in the Lewis acidity of the boron center compared to the non-fluorinated analogue. Computational methods are widely used to predict the pKa values of substituted arylboronic acids, providing results that help quantify these electronic effects. mdpi.comresearchgate.net

The following table presents typical experimental pKa values for various fluorinated phenylboronic acids, illustrating the position-dependent electronic effects.

| Compound | Typical Experimental pKa | Primary Electronic Effects |

|---|---|---|

| Phenylboronic acid | 8.86 | Reference compound |

| 2-Fluorophenylboronic acid | 7.12 | Strong -I effect, H-bond stabilization |

| 3-Fluorophenylboronic acid | 8.23 | Strong -I effect |

| 4-Fluorophenylboronic acid | 8.77 | -I effect opposed by +M effect |

Data sourced from literature reports. nih.govresearchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。